![molecular formula C18H16F3N7O2 B2875611 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 1798512-75-0](/img/structure/B2875611.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
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Overview
Description
The compound seems to be a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring with a trifluoromethoxy group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1,2,4-triazole derivatives have been synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been established using techniques like NMR and MS analysis . Infrared (IR) spectra and elemental analysis have also been used to confirm the presence of ligands in isolated materials .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, IR spectra have shown absorption bands resulting from C-H stretching and skeletal vibrations of aromatic rings . The yield and NMR data of similar compounds have also been reported .Scientific Research Applications
Anticancer Activity
Compounds with a similar structure have shown potent inhibitory activities against various cancer cell lines . For instance, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Apoptosis Inducing Ability
These compounds have been studied for their apoptosis-inducing ability . Detailed biological studies suggested that these compounds induced the apoptosis of BT-474 cells .
Tubulin Polymerization Inhibition
The compounds have been evaluated for their tubulin polymerization inhibition study . The molecular modelling studies suggested that these compounds bind to the colchicine binding site of the tubulin .
Energetic Materials
Compounds with a similar structure have been synthesized and studied as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on these compounds outperform similar formulations based on CL-20 .
Neurodegenerative Diseases
The compound could potentially be used in the treatment of neurodegenerative diseases . Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Drug Discovery
The compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s known that apoptosis, a form of programmed cell death, involves a variety of biochemical pathways, including the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to the death of cancer cells, thereby potentially reducing the size of tumors and slowing the progression of the disease.
properties
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-3-1-2-13(10-14)17(29)27-8-6-26(7-9-27)15-4-5-16(25-24-15)28-12-22-11-23-28/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETUGVYNJGACOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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